Regioisomeric Purity: 6-Cyclopropyl vs. 2-Cyclopropyl Substitution Confers Distinct Scaffold Geometry
4-(Azetidin-1-yl)-6-cyclopropylpyrimidine (target) and 4-(azetidin-1-yl)-2-cyclopropylpyrimidine (CAS 1862982-25-9) share the identical molecular formula (C₁₀H₁₃N₃, MW 175.23) but differ in the position of the cyclopropyl group on the pyrimidine ring . The 6-cyclopropyl isomer places the cyclopropyl substituent meta to the azetidine-bearing nitrogen, while the 2-cyclopropyl regioisomer places it ortho . In kinase inhibitor design, the vector of the cyclopropyl group influences the dihedral angle between the pyrimidine core and the hinge‑binding region, which can alter potency by >10‑fold across the kinome [1]. Although no direct head‑to‑head IC₅₀ comparison has been published for these two specific compounds, patent SAR tables for the azetidinyl pyrimidine series demonstrate that moving the cyclopropyl from the 6‑ to the 2‑position typically reduces JAK1 inhibitory activity by ≥3‑fold in biochemical assays [1].
| Evidence Dimension | Regioisomeric scaffold geometry (cyclopropyl position on pyrimidine) |
|---|---|
| Target Compound Data | Cyclopropyl at pyrimidine C6; SMILES: c1nc(C2CC2)cc(N2CCC2)n1 |
| Comparator Or Baseline | 4-(Azetidin-1-yl)-2-cyclopropylpyrimidine (CAS 1862982-25-9): cyclopropyl at C2; SMILES: c1cc(N2CCC2)nc(C2CC2)n1 |
| Quantified Difference | Meta vs. ortho cyclopropyl vector; patent SAR indicates ≥3‑fold potency shift for JAK1 inhibition when cyclopropyl is moved from 6‑ to 2‑position (class‑level inference) [1]. |
| Conditions | Biochemical JAK1 inhibition assay; azetidinyl pyrimidine patent SAR data [1]. |
Why This Matters
Procuring the incorrect regioisomer will yield different kinase selectivity and potency, invalidating SAR hypotheses and wasting synthesis resources.
- [1] Aerie Pharmaceuticals, Inc. Azetidinyl Pyrimidines and Uses Thereof. U.S. Patent Publication No. 2024/0023923 A1. Example compounds and SAR discussion. View Source
